Product packaging for Methyl 4-azidobenzoate(Cat. No.:CAS No. 20442-96-0)

Methyl 4-azidobenzoate

Cat. No.: B1360317
CAS No.: 20442-96-0
M. Wt: 177.16 g/mol
InChI Key: RULRGDSQDQHZOK-UHFFFAOYSA-N
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Description

Overview of Azidoaryl Esters in Contemporary Synthetic Chemistry

Azidoaryl esters are a class of organic compounds characterized by an azide (B81097) (-N₃) group and an ester (-COOR) group attached to an aromatic ring. In modern synthetic chemistry, these compounds are recognized as highly versatile intermediates. The azide group is particularly notable; it is relatively stable, compact, and can participate in a wide array of chemical reactions without interfering with many other functional groups. unibo.it

A primary application of azidoaryl esters is in the synthesis of nitrogen-containing heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. nih.govhud.ac.uk For instance, they are common precursors for creating triazoles through cycloaddition reactions, a cornerstone of "click chemistry". nih.govpublish.csiro.au They can also be used to synthesize other heterocycles such as oxazoles, aziridines, and tetrazoles. unibo.itnih.gov The preparation of azidoaryl esters typically involves the diazotization of a corresponding aminobenzoate, followed by substitution with an azide salt, or from the corresponding azidocarboxylic acids or acid chlorides. nih.govnih.gov The reactivity of the azide allows it to function as a nitrene precursor or as a 1,3-dipole, enabling a diverse range of synthetic transformations. unibo.it

Significance of Methyl 4-azidobenzoate as a Versatile Bioorthogonal Handle and Building Block

This compound stands out as a particularly useful member of the azidoaryl ester family, primarily serving two critical roles: as a bioorthogonal handle and as a synthetic building block. smolecule.comevitachem.com

Bioorthogonal Handle: Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov The azide group of this compound is an exemplary bioorthogonal handle because it is abiotic and selectively reactive with specific partners, like phosphines or strained alkynes. nih.govnih.gov A seminal example of this is the Staudinger ligation, a reaction between an azide and a triarylphosphine to form an amide bond under physiological conditions. nih.gov In one application, this compound was readily reduced by a specialized triarylphosphine to its corresponding amine, demonstrating a transformation that can be used to tag biomolecules or trigger the release of a substance in a biological environment. nih.gov This chemoselectivity has enabled researchers to label and study biomolecules on cell surfaces and even within living organisms. nih.gov

Synthetic Building Block: Beyond its bioorthogonal applications, this compound is a fundamental building block for constructing more complex molecules. enamine.netsigmaaldrich.com Its defined structure allows it to be incorporated into larger molecular architectures with precision. Researchers have used it in a variety of synthetic contexts:

Metal-Organic Frameworks (MOFs): It has been used as a precursor in the synthesis of linkers for MOFs. For example, it was a starting material in a three-step synthesis to create a triazolium-containing linker for building 2D copper-based paddlewheel structures. publish.csiro.au

Heterocycle Synthesis: It participates in photoinduced heterocyclization reactions. In one study, the photoreaction of this compound with ethyl 2-aminobenzoate (B8764639) was used to synthesize methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate. researchgate.net

Trapping Reactive Intermediates: It has been employed as an "arynophile" to trap highly reactive benzyne (B1209423) intermediates generated in situ, leading to the formation of cycloadducts. rsc.org

Medicinal Chemistry: In the search for new therapeutic agents, derivatives of this compound have been synthesized and tested for biological activity. For instance, it was used to create triazole derivatives that were screened for nematocidal potential against the false root-knot nematode. mdpi.com

Table 1: Properties of this compound

PropertyValue
CAS Number 20442-96-0 chemicalbook.com
Molecular Formula C₈H₇N₃O₂ chemicalbook.com
Molecular Weight 177.16 g/mol chemicalbook.com
Appearance Solid
Melting Point 43 °C chemicalbook.com

Table 2: Examples of Reactions Involving this compound

Reaction TypeCo-reactant(s)Catalyst/ConditionsProduct TypeResearch ApplicationReference
Staudinger ReductionTriphenylphosphinecarboxamideCellular conditionsAmine (Methyl 4-aminobenzoate)Bioorthogonal amine release nih.gov
Cycloaddition2-aminophenylboronateRh₂(HNCOCF₃)₄Triazene cycloadductTrapping benzyne intermediates rsc.org
"Click" ReactionMethyl 4-ethynylbenzoateNot specifiedTriazole linkerSynthesis of MOF precursors publish.csiro.au
Photoinduced HeterocyclizationEthyl 2-aminobenzoateTHF–water, UV lightAzepino-quinazoline derivativeSynthesis of complex heterocycles researchgate.net
HydrazinolysisHydrazine (B178648) monohydrateMethanol (B129727), reflux4-azidobenzohydrazideSynthesis of potential nematocides mdpi.com
Cycloadditionβ-diketonesSodium carbonate, refluxTriazole derivativeSynthesis of potential nematocides mdpi.com

Historical Context and Evolution of its Research Applications in Chemical Transformations

The journey of this compound in chemical research is closely tied to the broader understanding and application of the azide functional group. The foundational chemistry that underpins many of its modern uses, the Staudinger reaction, was first reported over a century ago. nih.gov This reaction, which reduces azides to amines using phosphines, was initially a staple of synthetic organic chemistry.

A significant evolutionary leap occurred in 2000, when the Bertozzi group reported the first bioorthogonal reaction between triarylphosphines and organic azides, adapting the Staudinger reaction for use in biological systems. nih.gov This seminal work repositioned molecules like this compound from being purely synthetic intermediates to powerful tools for chemical biology, enabling the study of biological processes in their native environment. nih.gov

Since then, the applications of this compound and related azidoaryl esters have continued to diversify, reflecting the broader trends in chemistry. Its use has expanded into materials science, where it serves as a component in the creation of functional polymers and MOFs. publish.csiro.aunih.govnih.gov For example, polymers containing 2-methacryloyloxyethyl-4-azidobenzoate (MPAz) have been synthesized for surface modification of materials to improve properties like wettability. nih.gov Furthermore, its role in complex organic synthesis continues to evolve, with researchers using it in photochemistry researchgate.net and for the generation of novel bioactive compounds. mdpi.com This progression from a classical reagent to a sophisticated, multifunctional chemical tool highlights the enduring utility of this compound in pushing the boundaries of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B1360317 Methyl 4-azidobenzoate CAS No. 20442-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-azidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULRGDSQDQHZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174390
Record name Benzoic acid, 4-azido-, methyl ester
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-96-0
Record name Benzoic acid, 4-azido-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-azido-, methyl ester
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Record name Methyl 4-azidobenzoate
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Synthetic Methodologies for Methyl 4 Azidobenzoate

Derivatization from Methyl 4-aminobenzoate (B8803810) Precursors

A common and well-established method for the preparation of methyl 4-azidobenzoate is through the chemical modification of methyl 4-aminobenzoate. This approach leverages the reactivity of the aromatic amino group to introduce the azide (B81097) functionality.

Diazotization and Subsequent Azide Introduction Reaction Pathways

The conversion of methyl 4-aminobenzoate to this compound is typically accomplished via a two-step one-pot process involving diazotization followed by azide substitution. In the first step, the primary aromatic amine, methyl 4-aminobenzoate, is treated with a diazotizing agent to form an intermediate diazonium salt. This reaction is generally carried out at low temperatures to ensure the stability of the diazonium species.

A common procedure involves dissolving methyl 4-aminobenzoate in a suitable organic solvent, such as acetonitrile (B52724). The solution is cooled in an ice bath, and a nitrite (B80452) source, for instance, tert-butyl nitrite, is added dropwise. This is followed by the addition of an azide source, such as trimethylsilyl (B98337) azide, to the reaction mixture. The diazonium intermediate readily reacts with the azide anion to yield the desired this compound, with the liberation of nitrogen gas. rsc.org

Optimization of Reaction Conditions and Synthetic Yields for this compound

The efficiency of the synthesis of this compound from its amino precursor is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield include temperature, solvent, and the choice of diazotizing and azidating agents.

In a representative synthesis, methyl 4-aminobenzoate is dissolved in acetonitrile and cooled to 0 °C under a nitrogen atmosphere to maintain an inert environment. rsc.org Tert-butyl nitrite is then added, followed by a dilute solution of trimethylsilyl azide in acetonitrile. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a couple of hours. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the point of completion. Following the reaction, the solvent is removed under reduced pressure, and the crude product is subjected to purification. This procedure has been reported to yield this compound in moderate amounts, for instance, a 55% yield was obtained when starting with 6.50 mmol of methyl 4-aminobenzoate. rsc.org

Table 1: Optimized Reaction Parameters for the Synthesis of this compound from Methyl 4-aminobenzoate

ParameterOptimized Condition
Starting MaterialMethyl 4-aminobenzoate
SolventAcetonitrile
Diazotizing Agenttert-Butyl nitrite
Azide SourceTrimethylsilyl azide
Reaction Temperature0 °C to room temperature
Reaction Time2 hours
Reported Yield55%

Alternative Synthetic Routes to this compound

Esterification of 4-Azidobenzoic Acid

An alternative approach is the direct esterification of 4-azidobenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction, often by using an excess of methanol and refluxing the mixture. This method is advantageous if 4-azidobenzoic acid is a more accessible starting material. The general principle of Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is applicable here. sciencemadness.org

Aryl Azide Formation via Copper-Catalyzed Cross-Coupling Methodologies

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds. Copper-catalyzed cross-coupling reactions have emerged as a viable method for the synthesis of aryl azides from aryl halides or aryl boronic acids. In this context, methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate (B14158574) could serve as precursors for this compound.

The reaction typically involves a copper(I) catalyst, a suitable ligand, and an azide source like sodium azide. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling process. This methodology provides a direct way to introduce the azide group onto the aromatic ring, potentially offering high yields and functional group tolerance.

Purification and Isolation Techniques for Synthesized this compound

Regardless of the synthetic route employed, the crude this compound product usually requires purification to remove unreacted starting materials, reagents, and byproducts. A common and effective method for the purification of this compound is column chromatography.

In a typical procedure, after the reaction is complete and the solvent has been evaporated, the residue is subjected to silica (B1680970) gel column chromatography. rsc.org A suitable eluent system, such as a mixture of hexanes and ethyl acetate, is used to separate the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography. The fractions containing the pure product are then combined, and the solvent is evaporated to yield the purified this compound, often as a light-colored solid. rsc.org

For solid products, recrystallization is another powerful purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.

Reactivity Profiles of Methyl 4 Azidobenzoate in Advanced Organic Transformations

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to yield a 1,2,3-triazole. wikipedia.org While the thermal reaction often requires high temperatures and results in a mixture of regioisomers, the advent of metal catalysis has revolutionized this transformation, rendering it a true "click" reaction: high-yielding, stereospecific, and wide in scope. researchgate.net The two most prominent catalytic systems, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provide complementary regioselectivity, granting chemists precise control over the triazole isomer formed. nih.gov

The copper(I)-catalyzed variant of the Huisgen cycloaddition is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org This reaction proceeds under mild conditions, is tolerant of a wide array of functional groups, and can often be performed in aqueous media. researchgate.netbeilstein-journals.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly. wikipedia.org

A hallmark of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide, such as Methyl 4-azidobenzoate, and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgimist.ma This outcome is a direct consequence of the reaction mechanism, which differs significantly from the concerted pathway of the uncatalyzed thermal reaction. The copper catalyst orchestrates a stepwise process that dictates the specific connectivity of the resulting triazole ring. nih.gov For this compound, this means that the nitrogen atom attached to the benzoyl group (N1 of the triazole) will be bonded to the substituted carbon of the original alkyne, and the terminal nitrogen of the azide will be bonded to the terminal carbon of the alkyne.

The table below illustrates the expected exclusive formation of 1,4-disubstituted triazoles from the CuAAC reaction of various aryl azides with terminal alkynes, which is directly applicable to the reactivity of this compound.

Aryl AzideAlkyneCatalyst SystemSolventYield of 1,4-Isomer
Phenyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂O91%
Benzyl Azide1-Ethynyl-4-fluorobenzeneCuIEthanol (B145695)/Water95%
4-Methoxyphenyl AzidePropargyl AlcoholCu(OAc)₂/Sodium AscorbateCH₂Cl₂/H₂O88%
This compound (Expected)Hex-1-yneCuSO₄/Sodium AscorbateDMF/H₂OHigh

The mechanism of the CuAAC is understood to involve the formation of a copper(I) acetylide intermediate. nih.govnih.gov This step significantly increases the nucleophilicity of the alkyne's terminal carbon. The reaction with an aryl azide like this compound is believed to proceed through a dinuclear copper intermediate. nih.gov

The currently accepted mechanism involves the following key steps:

Formation of a Copper(I) Acetylide: In the presence of a base or through the inherent acidity upon coordination, the terminal alkyne reacts with a Cu(I) source to form a copper acetylide. Computational studies suggest that polynuclear copper acetylide complexes are likely the key reactive species.

Coordination of the Azide: The azide, in this case, this compound, coordinates to a second copper atom. This coordination activates the azide for nucleophilic attack.

Cycloaddition: The activated azide undergoes a cycloaddition with the copper acetylide. This step is facilitated by the proximity of the reactants within the dinuclear copper complex, leading to the formation of a six-membered copper-containing ring intermediate.

Rearomatization and Protonolysis: The intermediate rearranges to form a copper triazolide. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper catalyst. wikipedia.org

This stepwise, metal-mediated pathway explains the dramatic rate acceleration (up to 10⁷-fold over the thermal reaction) and the flawless regioselectivity observed. beilstein-journals.org

The efficiency and scope of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands. rsc.org For reactions involving aryl azides like this compound, ligands play several crucial roles:

Stabilization of the Cu(I) oxidation state: Copper(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state, especially in aqueous and aerobic conditions. Ligands, particularly nitrogen-based chelators, stabilize the Cu(I) ion, maintaining a high concentration of the active catalyst. beilstein-journals.orgmdpi.com

Increasing Catalytic Activity: Ligands can accelerate the reaction rate by preventing the formation of inactive polymeric copper acetylide species and by facilitating the key steps in the catalytic cycle. rsc.orgmdpi.com

Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various organic or aqueous solvent systems.

Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used to accelerate CuAAC reactions and protect the catalyst from oxidation. beilstein-journals.orgrsc.org Other effective ligands include derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline, as well as various phosphine (B1218219) ligands. mdpi.com The choice of ligand can be critical for achieving high yields and fast reaction times, especially when working with challenging substrates or at low catalyst loadings.

LigandTypical Catalyst SystemKey Advantages
Tris(benzyltriazolylmethyl)amine (TBTA)Cu(I) salts or Cu(II)/AscorbateExcellent Cu(I) stabilization, rate acceleration. beilstein-journals.org
Bathophenanthroline disulfonate (BPS)Cu(II)/AscorbateHigh water solubility, significant rate acceleration in aqueous media. mdpi.com
Tris(2-benzimidazolylmethyl)amine ((BimH)₃)Cu(I) saltsSuperior acceleration compared to TBTA in some systems. mdpi.com
Triphenylphosphine (B44618) (PPh₃)Cu(II) saltsActs as both a ligand and a reductant, useful in organic media. mdpi.com

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. mdpi.comthieme.com This reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)], being among the most effective. nih.govnih.gov A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, leading to fully substituted triazoles. wikipedia.orgnih.gov

The RuAAC reaction of an azide with a terminal alkyne selectively produces the 1,5-disubstituted 1,2,3-triazole. mdpi.comnih.gov The mechanism does not involve a ruthenium-acetylide intermediate, which accounts for its tolerance of internal alkynes. Instead, the proposed mechanism involves the oxidative coupling of the azide and alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate. wikipedia.org Subsequent reductive elimination then furnishes the 1,5-disubstituted triazole product.

For an aryl azide like this compound, the reaction with a terminal alkyne would result in the formation of a triazole where the C5 position is substituted by the alkyne's R-group, and the N1 position is occupied by the 4-(methoxycarbonyl)phenyl group. Research on the RuAAC of aryl azides has confirmed this regioselectivity. For instance, the reaction of various aryl azides with terminal alkynes in the presence of [Cp*RuCl]₄ as a catalyst consistently yields the 1,5-disubstituted products in good yields. mdpi.com

The table below shows a representative example of a RuAAC reaction with a compound structurally similar to this compound, illustrating the formation of the 1,5-disubstituted triazole.

AzideAlkyneCatalystProduct (1,5-isomer)Yield
Phenyl AzideMethyl 5-hexynoate[Cp*RuCl]₄Methyl 4-(1-phenyl-1H-1,2,3-triazol-5-yl)butanoate74%

This selective formation of the 1,5-isomer makes RuAAC an indispensable tool for accessing triazole structures that are unavailable through the more common CuAAC reaction, thereby broadening the synthetic utility of azide building blocks like this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Reaction Scope with Terminal and Internal Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. In this reaction, the azide functional group of this compound undergoes a [3+2] cycloaddition with an alkyne.

With terminal alkynes , the reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govthieme-connect.denih.gov This high degree of control is a significant advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. nih.govfrontiersin.org The CuAAC reaction is robust and compatible with a wide array of functional groups, and it can be carried out in various solvents, including aqueous media. beilstein-journals.org The reaction of this compound with a variety of terminal alkynes is expected to proceed with high yields, as is typical for this class of reactions.

The reaction with internal alkynes is generally less facile under standard CuAAC conditions. While the uncatalyzed thermal cycloaddition can be used, it often requires harsh conditions and leads to mixtures of regioisomers. For a more controlled reaction with internal alkynes, alternative catalytic systems, such as those based on ruthenium, are often employed to favor the formation of 1,5-disubstituted triazoles. beilstein-journals.org

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Terminal Alkynes

Alkyne ReactantProductTypical Yield (%)
PhenylacetyleneMethyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate>90
Propargyl alcoholMethyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoate>90
1-OctyneMethyl 4-(4-hexyl-1H-1,2,3-triazol-1-yl)benzoate>90
3-Phenyl-1-propyneMethyl 4-(4-benzyl-1H-1,2,3-triazol-1-yl)benzoate>90

Note: This table is illustrative of the expected high yields for CuAAC reactions with aryl azides, based on the established robustness of the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The reaction is driven by the release of ring strain in a cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). nih.govbroadpharm.com

The reaction of this compound with strained cyclooctynes like DBCO is expected to proceed rapidly and with high efficiency. nih.gov DBCO is known for its high reactivity in SPAAC, allowing for fast conjugation to azide-containing molecules. researchgate.net Similarly, BCN is a highly reactive cyclooctyne (B158145) that readily participates in SPAAC reactions. broadpharm.comalfa-chemistry.com The choice between different strained alkynes often depends on the specific application, considering factors like reaction kinetics, stability, and solubility. magtech.com.cn

Table 2: General Characteristics of SPAAC with this compound and Common Cyclooctynes

Strained AlkyneKey Features
Dibenzocyclooctyne (DBCO)High reactivity, well-established for bioorthogonal chemistry. nih.gov
Bicyclo[6.1.0]nonyne (BCN)Excellent reactivity and smaller size compared to DBCO. broadpharm.comalfa-chemistry.com

Staudinger Reduction Reactions

The Staudinger reduction is a mild and efficient method for the conversion of azides to primary amines. The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting aza-ylide intermediate to yield the amine and a phosphine oxide.

The Staudinger reduction allows for the highly chemoselective reduction of the azido (B1232118) group in this compound to the corresponding amine, Methyl 4-aminobenzoate (B8803810). This selectivity is a key advantage of the Staudinger reaction, as it tolerates a wide variety of other functional groups that might be sensitive to more aggressive reducing agents.

Conventional Staudinger reductions can be sluggish, particularly with aryl azides, and often require an excess of water to facilitate the decomposition of the aza-ylide intermediate. nih.govthieme-connect.de To address these limitations, mediated Staudinger reductions have been developed. One such approach involves the use of ortho-phosphinoarenesulfonamides as mediating reagents. nih.govthieme-connect.de

In this modified Staudinger reduction, the ortho-sulfonamide group participates in the reaction, facilitating the breakdown of the aza-ylide intermediate without the need for water. nih.govthieme-connect.de This intramolecular protonation of the aza-ylide by the ortho-SO2NH2 group leads to an acceleration of the reduction of aryl azides. nih.gov This method results in the formation of a cyclic aza-ylide, which eliminates the requirement for water and provides good to excellent yields of the corresponding amine. nih.govthieme-connect.de

The Staudinger reduction of this compound is a direct and reliable method for the synthesis of Methyl 4-aminobenzoate. thieme-connect.de This transformation is a key step in the preparation of various derivatives of Methyl 4-aminobenzoate, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The mild conditions and high chemoselectivity of the Staudinger reduction make it a preferred method for this conversion, especially in the context of complex molecule synthesis.

Photochemical Transformations of this compound

The photolysis of aryl azides, including this compound, leads to the formation of highly reactive nitrene intermediates upon the extrusion of nitrogen gas. lew.ro The resulting aryl nitrene can exist in either a singlet or triplet state, and its subsequent reactions are dependent on the reaction conditions, including the solvent and the presence of other reactive species.

In the absence of trapping agents, the nitrene intermediates can undergo self-coupling reactions to form azo compounds. lew.ro In the presence of substrates with C-H bonds, the nitrene can undergo insertion reactions, leading to the formation of new C-N bonds. When the photolysis is carried out in nucleophilic solvents such as methanol (B129727), the nitrene can be trapped to form amino derivatives. lew.ro The photochemical decomposition of aryl azides can sometimes lead to a mixture of products, including amines, azo compounds, and potentially nitro compounds, depending on the specific reaction environment. lew.ro

Nitrene Generation and Subsequent Reactivity

Upon photolysis, this compound readily extrudes a molecule of dinitrogen to generate the corresponding 4-carbomethoxyphenylnitrene. This highly reactive species can exist in two distinct electronic spin states: a singlet state and a triplet state. The interplay between these two states governs the subsequent reaction pathways and product distributions.

Characterization of Singlet and Triplet Nitrene Intermediates

The singlet nitrene is characterized by a pair of electrons with opposite spins in the same non-bonding orbital, rendering it a closed-shell species. In contrast, the triplet nitrene possesses two unpaired electrons with parallel spins in different non-bonding orbitals, exhibiting diradical character. The ground state of most simple aryl nitrenes is the triplet state.

While direct characterization of the transient nitrene intermediates derived from this compound is challenging due to their short lifetimes, spectroscopic techniques such as laser flash photolysis can be employed to observe and study these reactive species. The triplet nitrene can often be detected by its characteristic absorption spectrum and its quenching by species like oxygen. The singlet nitrene is generally more reactive and shorter-lived, making its direct observation more difficult. Its presence is often inferred from the stereospecificity of its reactions.

IntermediateSpin StateElectronic ConfigurationReactivity
4-carbomethoxyphenylnitreneSingletPaired electrons in one non-bonding orbitalConcerted, stereospecific reactions
4-carbomethoxyphenylnitreneTripletUnpaired electrons in two non-bonding orbitalsStepwise, radical-like reactions
Intramolecular and Intermolecular C-H Insertion Reactions

A hallmark of nitrene reactivity is the ability to undergo C-H insertion reactions, a powerful tool for the formation of new carbon-nitrogen bonds. The spin state of the nitrene plays a crucial role in the mechanism of this transformation.

Intramolecular C-H Insertion: In the case of 4-carbomethoxyphenylnitrene, intramolecular C-H insertion is not a primary reaction pathway due to the absence of suitably positioned C-H bonds on the aromatic ring that can readily participate in such a reaction.

Intermolecular C-H Insertion: The intermolecular C-H insertion reactions of 4-carbomethoxyphenylnitrene have been a subject of study. Singlet 4-carbomethoxyphenylnitrene is believed to undergo C-H insertion in a concerted manner, where the C-N bond formation and H-atom transfer occur in a single transition state. This mechanism results in the retention of stereochemistry at a chiral C-H bond.

In contrast, the triplet nitrene reacts via a stepwise mechanism involving hydrogen atom abstraction to form a radical pair, followed by radical recombination to yield the final insertion product. This stepwise process allows for the loss of stereochemical information.

The table below summarizes the expected outcomes for the intermolecular C-H insertion of singlet and triplet 4-carbomethoxyphenylnitrene with a generic alkane.

ReactantNitrene Spin StateMechanismProductStereochemistry
R-HSingletConcertedR-NH-C₆H₄-COOCH₃Retention
R-HTripletStepwise (H-abstraction, recombination)R-NH-C₆H₄-COOCH₃Loss of stereochemistry
Formation of Azepines and Ketenimines through Photorearrangements

Beyond C-H insertion, the photolysis of aryl azides like this compound can lead to fascinating molecular rearrangements. The initially formed singlet nitrene can undergo ring expansion to form a seven-membered ring system known as an azepine. This transformation is thought to proceed through a highly strained bicyclic azirine intermediate.

This ring expansion is a common pathway for singlet aryl nitrenes and can be influenced by the presence of substituents on the aromatic ring. The resulting dehydroazepine can then be trapped by nucleophiles present in the reaction medium.

Furthermore, the dehydroazepine intermediate can undergo further rearrangement to form a ketenimine. This process involves the cleavage of one of the ring bonds and the formation of a cumulative double bond system. The formation of ketenimines from aryl azides has been well-documented and represents a significant pathway in their photochemistry.

Photoinduced Rearrangements and Cyclizations

The rich photochemistry of this compound extends to the formation of various heterocyclic ring systems through complex rearrangement and cyclization cascades.

Formation of Heterocyclic Ring Systems (e.g., Quinazoline (B50416) Derivatives)

While the direct conversion of this compound to quinazoline derivatives via photolysis is not a commonly reported transformation, the chemistry of the resulting amine provides a pathway to such heterocycles. The reduction of the azide group in this compound yields methyl 4-aminobenzoate. This amino ester can then serve as a precursor for the synthesis of quinazoline derivatives through established synthetic methodologies. For instance, reaction with formamide (B127407) or other suitable one-carbon synthons can lead to the construction of the quinazoline ring system. journalirjpac.comresearchgate.netnih.govresearchgate.netnih.gov

Influence of Solvent Environment, Including Water Content, on Photoreactivity

The solvent environment plays a critical role in dictating the outcome of the photolysis of this compound. The polarity and nucleophilicity of the solvent can influence the lifetime and reactivity of the transient nitrene intermediates, as well as the stability of the various rearranged products.

For instance, in the presence of nucleophilic solvents such as methanol, the dehydroazepine intermediate formed from ring expansion can be trapped to yield substituted azepine derivatives. A study on the photolysis of methyl o-azidobenzoate in methanol showed the formation of a 2-methoxy-3-methoxycarbonyl-3H-azepine, highlighting the role of the solvent in capturing the rearranged intermediate. electronicsandbooks.com

The presence of water can also significantly impact the reaction pathways. Water can act as a nucleophile, trapping reactive intermediates, and can also influence the polarity of the medium, thereby affecting the rates of competing reactions. The effect of solvent polarity on the photolysis of other organic molecules has been shown to be a linear function of the solvent's dielectric constant, suggesting the involvement of polar intermediates in the reaction pathway. nih.govresearchgate.net

The table below provides a qualitative overview of the potential influence of the solvent on the photoreactivity of this compound.

Solvent PropertyPotential Effect on Photoreactivity
Polarity Can influence the relative rates of competing pathways by stabilizing polar intermediates and transition states.
Nucleophilicity Nucleophilic solvents can trap reactive intermediates such as dehydroazepines, leading to the formation of solvent-adduct products.
Viscosity Can affect the diffusion-controlled quenching of excited states and the rates of bimolecular reactions.
Water Content Can act as a nucleophile and alter the overall polarity of the medium, influencing product distribution.

Mechanisms of Photoreactive Crosslinking via this compound

Photoreactive crosslinking utilizing this compound is a powerful technique for covalently linking molecules, particularly in the study of biological interactions. The process is initiated by the photoactivation of the aryl azide moiety. When exposed to ultraviolet (UV) light, typically at wavelengths between 250 and 350 nm, the azide group undergoes photolysis. thermofisher.com This photochemical decomposition results in the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive, electron-deficient intermediate known as a nitrene. researchgate.netrsc.org

The generated aryl nitrene can exist in two spin states: a singlet state and a triplet state, which have different reactivities.

Singlet Nitrene: The singlet nitrene is the initially formed species and is highly reactive. It can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to double bonds to form aziridines. thermofisher.com These insertion reactions are particularly useful in crosslinking applications as they can form stable covalent bonds with a wide range of organic molecules, including proteins and polymers, often without pre-existing specific functional groups.

Triplet Nitrene: The singlet nitrene can interconvert to the more stable triplet state. The triplet nitrene behaves more like a diradical and typically abstracts hydrogen atoms from the surrounding environment.

Photoactivation: Absorption of UV photons by the this compound molecule.

Nitrogen Extrusion: Rapid decomposition of the excited azide to release N₂ gas.

Nitrene Formation: Generation of the highly reactive aryl nitrene intermediate.

Crosslinking Reactions: The nitrene intermediate reacts with nearby molecules through:

Insertion: Direct insertion into single bonds such as C-H and N-H.

Addition: Addition across double bonds.

Abstraction: Hydrogen abstraction, leading to radical species that can then combine.

The efficiency and outcome of the photoreaction can be influenced by factors such as the wavelength of light used, the reaction medium, and the presence of other reactive species. researchgate.net For instance, the presence of primary amines can lead to a ring expansion of the nitrene, which then reacts with the nucleophilic amine. thermofisher.com This versatility makes aryl azides like this compound valuable tools in chemical biology and materials science for capturing molecular interactions. axispharm.com

Reactions Involving the Ester Moiety of this compound

While the azide group is central to its photoreactive applications, the methyl ester moiety of this compound provides a handle for various classical organic transformations, allowing for its derivatization and incorporation into more complex structures.

Hydrolysis to 4-Azidobenzoic Acid

The methyl ester group of this compound can be readily hydrolyzed under basic or acidic conditions to yield 4-azidobenzoic acid. This transformation is a standard ester hydrolysis reaction. A common laboratory procedure involves heating the ester in a mixture of an aqueous base, such as sodium hydroxide (B78521) (NaOH), and a co-solvent like methanol or ethanol to ensure solubility. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid product.

This hydrolysis is a crucial step for applications where a carboxylic acid functionality is required, for example, for coupling to amine-containing molecules via amide bond formation (e.g., using carbodiimide (B86325) chemistry) or for altering the solubility of the molecule. chemicalbook.comchemicalbook.com 4-Azidobenzoic acid itself is a widely used reagent in bioconjugation. chemicalbook.com

Table 1: General Conditions for Hydrolysis of this compound
Reaction TypeReagentsTypical ConditionsProduct
Base-Catalyzed HydrolysisNaOH or KOH, H₂O/MethanolReflux4-Azidobenzoic acid

Condensation and Derivatization Reactions (e.g., with Hydrazine (B178648), β-Diketones)

The ester moiety of this compound can participate in condensation reactions with various nucleophiles.

Reaction with Hydrazine: A notable example is the reaction with hydrazine (N₂H₄). When this compound is refluxed with hydrazine hydrate, typically in a solvent like methanol or ethanol, it undergoes aminolysis. nih.gov The nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of methanol and the formation of 4-azidobenzoyl hydrazide . This derivative is a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, and can be used to generate hydrazone linkages with aldehydes and ketones. uobaghdad.edu.iq

Reaction with β-Diketones: The ester can also act as an acylating agent in Claisen-type condensation reactions. nih.govijpras.com In the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, a β-diketone can be deprotonated to form a nucleophilic enolate. This enolate can then attack the carbonyl group of this compound. The subsequent loss of the methoxide (B1231860) leaving group results in the formation of a more complex β,β'-triketone derivative. This reaction allows for the extension of the carbon skeleton and the introduction of the 4-azidobenzoyl group into molecules containing a diketone functionality.

Table 2: Condensation Reactions of this compound
ReactantReagentsReaction TypeProduct
Hydrazine HydrateEthanol, RefluxAminolysis4-Azidobenzoyl hydrazide
β-Diketone (enolate)Strong base (e.g., KOtBu)Claisen Condensationβ,β'-Triketone derivative

Cycloaddition Reactions with Benzyne (B1209423) Intermediates

The azide group of this compound is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions. A significant example of this reactivity is its reaction with benzyne, a highly reactive and transient intermediate. organic-chemistry.orgnih.gov This reaction provides an efficient, metal-free route to synthesize functionalized benzotriazole (B28993) derivatives. organic-chemistry.org

Benzyne is typically generated in situ under mild conditions, for example, from o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.org Once generated, the benzyne intermediate is rapidly trapped by the azide. The reaction proceeds as a 1,3-dipolar cycloaddition, where the terminal nitrogen atoms of the azide group add across the triple bond of the benzyne. This concerted pericyclic reaction forms a five-membered triazole ring fused to the benzene (B151609) ring, yielding a substituted benzotriazole. nih.govresearchgate.net

The reaction is highly efficient and tolerates a wide range of functional groups, including the ester moiety present in this compound. organic-chemistry.org This methodology represents a powerful tool in "click chemistry" for the modular synthesis of complex heterocyclic scaffolds that are valuable in medicinal chemistry and materials science. organic-chemistry.org

Table 3: Cycloaddition Reaction with Benzyne
Reaction TypeBenzyne PrecursorReagentsProduct Class
[3+2] Dipolar Cycloadditiono-(Trimethylsilyl)phenyl triflateCsF, Acetonitrile (B52724)Substituted Benzotriazole

Applications of Methyl 4 Azidobenzoate in Contemporary Chemical and Materials Science

Bioconjugation Strategies and Biomolecular Labeling

Bioconjugation, the process of covalently linking molecules, is a cornerstone of modern chemical biology. Methyl 4-azidobenzoate serves as a key reagent in several bioconjugation techniques, enabling the labeling and study of complex biological systems.

Covalent Labeling of Biomolecules via Azide-Alkyne Click Chemistry

The azide (B81097) group of this compound is a key functional group for "click chemistry," a set of biocompatible, high-yield reactions. wikipedia.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. organic-chemistry.orgnih.gov This reaction is highly efficient and specific, proceeding readily in aqueous environments, which makes it ideal for modifying biomolecules. broadpharm.com

Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145). wikipedia.org This makes SPAAC particularly suitable for applications in living cells. In a typical bioconjugation experiment, a biomolecule of interest is first modified to introduce an alkyne group. Subsequent reaction with this compound, or a derivative thereof, under appropriate click chemistry conditions results in the covalent attachment of the benzoate (B1203000) moiety to the biomolecule.

Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (uses strained alkyne)
Reaction Rate Very FastModerate to Fast
Biocompatibility Potentially cytotoxic due to copperHighly biocompatible
Key Reagents Terminal alkyne, AzideStrained cyclooctyne, Azide

Photoaffinity Labeling and Crosslinking in Biological Systems

The aryl azide group in this compound can be activated by UV light to form a highly reactive nitrene intermediate. researchgate.net This nitrene can then form a covalent bond with nearby molecules, a process known as photoaffinity labeling. mdpi.com This technique is particularly useful for identifying and characterizing the binding partners of small molecules or for mapping protein-protein interactions within a cell. nih.gov

In a typical photoaffinity labeling experiment, a molecule of interest is derivatized with this compound. This "probe" is then introduced into a biological system, where it can interact with its target. Upon irradiation with UV light, the azide group is converted to the nitrene, which crosslinks the probe to its binding partner. The labeled biomolecule can then be isolated and identified, providing valuable information about molecular interactions. nih.gov

Site-Specific Conjugation Approaches in Protein and Peptide Modification

Achieving site-specific modification of proteins is a major goal in chemical biology, as it allows for precise control over the location and stoichiometry of conjugation. frontiersin.org this compound can be used in strategies to achieve such specificity. One approach involves incorporating an unnatural amino acid containing an alkyne group into a specific site in a protein using genetic code expansion. The azide group of this compound can then be selectively reacted with this alkyne via click chemistry. nih.gov

Alternatively, enzymatic methods can be employed to introduce a unique functional group at a specific site on a protein, which can then be reacted with a suitably modified this compound derivative. nih.govcoledeforest.com These site-specific conjugation methods are crucial for the development of antibody-drug conjugates and other targeted therapeutics, where precise control over the drug-to-antibody ratio is essential. dtu.dk

Applications in Glycan Metabolic Engineering and Glycomics Studies

Metabolic glycoengineering is a powerful technique for studying the structure and function of glycans, the complex carbohydrates that decorate the surface of cells. nih.govuni-konstanz.de This approach involves introducing synthetic, "unnatural" monosaccharides bearing a chemical reporter group, such as an azide, into cells. nih.gov These unnatural sugars are then incorporated into the cell's glycans through its own metabolic pathways. chemrxiv.org

While this compound itself is not a sugar, its azide functionality is central to this field. Azido-sugars, once incorporated into cellular glycans, can be visualized or captured by reacting them with probes containing a complementary alkyne group via click chemistry. researchgate.net This allows researchers to track the synthesis, trafficking, and localization of glycans in living systems, providing insights into their roles in health and disease.

Advanced Materials Development

The chemical properties of this compound also make it a valuable building block for the creation of novel materials with tailored properties.

Construction and Modification of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. universityofgalway.ie The azide group is a high-energy functional group, and its incorporation into MOFs can lead to the formation of high-energy materials with potential applications as explosives or propellants. nih.gov The benzoate portion of this compound can act as the organic linker in the MOF structure.

Furthermore, the azide group can serve as a handle for post-synthetic modification of the MOF. After the framework has been constructed, the azide groups can be modified using click chemistry to introduce new functionalities. mdpi.com This allows for the tuning of the MOF's properties, such as its porosity, stability, and catalytic activity, for specific applications in areas like gas storage, separation, and catalysis. nih.govrsc.org

Synthesis of Polymeric Materials and Network Formation

This compound and its derivatives are valuable in polymer chemistry. The azide group's reactivity allows it to be used in various polymerization and cross-linking reactions. For instance, polymers containing phenyl azide moieties, such as those derived from 2-methacryloyloxyethyl-4-azidobenzoate (MPAz), are photoreactive. nih.govrsc.org Upon exposure to UV light, the azide group can form a highly reactive nitrene, which can then insert into C-H bonds, leading to the cross-linking of polymer chains. This property is useful for creating stable, nonfouling surfaces on various base materials like polyethylene (B3416737) and polystyrene. nih.gov Additionally, bis(perfluoroaryl azide)s, which can be synthesized from precursors related to this compound, undergo a fast Staudinger reaction with bis-phosphines to yield polyphosphazenes with high thermal stability and controlled molecular weights. researchgate.net

Development of Functional Nanomaterials, Including Porphyrin Derivatives

The functionalization of nanomaterials is critical for their application in fields like medicine and electronics. This compound provides a chemical handle for attaching molecules to the surfaces of nanoparticles. In one example, p-azido-methyl benzoic acid was used as a modulator during the synthesis of UiO-66 MOF nanoparticles to introduce azide groups. nih.gov These azide-functionalized nanoparticles could then be further modified, for instance, with photosensitizers for applications in photodynamic therapy. nih.gov Porphyrin derivatives, which are important in photodynamic therapy and catalysis, can also be functionalized using azide-alkyne click chemistry. nih.gov By introducing an azide group, these complex molecules can be covalently linked to other molecules or surfaces, creating advanced functional materials. nih.gov

Synthesis of Diverse Heterocyclic and Medicinally Relevant Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. This compound is a versatile precursor for synthesizing various nitrogen-containing heterocycles. amazonaws.comimist.maasianpubs.orgbeilstein-journals.org The most prominent reaction of the azide group is the 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of click chemistry and is widely used to create compounds for drug discovery. taylorandfrancis.com The resulting triazole ring is a stable aromatic system that can act as a pharmacophore or a linker in more complex molecules. The reliability and high yield of this reaction make it an invaluable tool for medicinal chemists.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. nih.govnih.govslideshare.netaccessscience.com These libraries are then screened for biological activity to identify new drug leads. nih.gov The efficiency and robustness of the azide-alkyne click reaction make this compound and similar azide-containing building blocks highly suitable for combinatorial synthesis. taylorandfrancis.com By reacting an azide-functionalized scaffold with a diverse collection of alkynes, a large library of triazole-containing compounds can be generated in a parallel fashion. taylorandfrancis.com This approach significantly accelerates the drug discovery process by allowing for the rapid exploration of chemical space. taylorandfrancis.comnih.gov

Combinatorial TechniqueRole of Azide-Alkyne ReactionAdvantage
Solid-Phase SynthesisCovalent linkage of building blocks to a solid supportHigh throughput, ease of purification
Solution-Phase SynthesisFormation of diverse products in solutionBroader range of compatible reactions
One-Bead One-Compound (OBOC)Creation of massive libraries on microbeadsHigh diversity, efficient screening

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Methyl 4 Azidobenzoate Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl 4-azidobenzoate and for monitoring its chemical transformations. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

Structural Elucidation: The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically displays distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons appear as two doublets in the downfield region, a characteristic AA'BB' pattern for 1,4-disubstituted benzene (B151609) rings. The protons ortho to the electron-withdrawing ester group are deshielded and resonate at a higher chemical shift compared to the protons ortho to the azide (B81097) group. The methyl protons of the ester group appear as a sharp singlet in the upfield region.

Similarly, the ¹³C NMR spectrum provides key information about the carbon skeleton. The spectrum shows signals for the carbonyl carbon of the ester, the four distinct aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the azide and the methyl ester substituents.

Interactive Data Table: Typical NMR Chemical Shifts for this compound in CDCl₃

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity
¹HAromatic (ortho to -COOCH₃)~8.05Doublet
¹HAromatic (ortho to -N₃)~7.10Doublet
¹HMethyl (-OCH₃)~3.93Singlet
¹³CCarbonyl (-C =O)~166.2Singlet
¹³CAromatic (C -N₃)~144.9Singlet
¹³CAromatic (C -COOCH₃)~126.3Singlet
¹³CAromatic (CH, ortho to -COOCH₃)~131.5Singlet
¹³CAromatic (CH, ortho to -N₃)~119.0Singlet
¹³CMethyl (-OC H₃)~52.2Singlet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound. For instance, in the Staudinger reaction, where the azide is converted to an iminophosphorane, the reaction can be followed by observing the disappearance of the reactant signals and the appearance of new signals corresponding to the product. A study on a similar compound, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, demonstrated that the reaction progress could be effectively monitored by tracking the change in the integration of the methyl proton signals of the reactant and product over time. nih.gov This allows for the determination of reaction kinetics and assessment of reaction completion without the need for isolating intermediates.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for tracking its conversion during chemical reactions. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This peak typically appears in the region of 2100-2140 cm⁻¹, a relatively uncluttered part of the spectrum, making it an excellent marker for the presence of the azide functionality.

Other characteristic absorption bands include the C=O stretch of the ester group, which is observed around 1720-1730 cm⁻¹, and C-O stretching bands between 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Reaction Progress Assessment: The intensity of the azide peak is directly proportional to its concentration. Therefore, IR spectroscopy can be used to monitor reactions involving the azide group. For example, during the photochemical conversion of this compound to a nitrene or its subsequent reaction products, the disappearance of the characteristic azide peak at ~2122 cm⁻¹ can be quantitatively monitored to follow the reaction's progress. ustc.edu.cn Similarly, in a Staudinger reaction, the consumption of the azide is indicated by the diminishing intensity of this peak, while the formation of the P=N bond of the iminophosphorane product would give rise to a new characteristic band.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Azide (-N₃)Asymmetric Stretch~2122Strong, Sharp
Carbonyl (C=O)Stretch~1724Strong
Aromatic (C=C)Stretch~1604Medium
Ester (C-O)Stretch~1280Strong

Mass Spectrometry (MS) for Product Identification and Molecular Characterization

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound and its reaction products through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (177.16 g/mol ).

Fragmentation Pattern: The fragmentation of the this compound molecular ion provides valuable structural information. A primary and highly characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This results in the formation of a nitrene radical cation intermediate.

Common fragmentation patterns for methyl benzoate (B1203000) esters also influence the spectrum. chemguide.co.uk Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): This results in a fragment ion with an m/z of 146.

Loss of a formyl radical (•CHO): This pathway can also occur, leading to characteristic fragments.

Loss of nitrogen (N₂): The initial loss of N₂ from the molecular ion (m/z 177) would produce a fragment at m/z 149. This fragment, the nitrene radical cation, can then undergo further fragmentation.

By analyzing the m/z values of the fragment ions, the structure of the parent molecule and its reaction products can be confirmed. For example, in reaction monitoring, the disappearance of the m/z 177 peak and the appearance of new molecular ion peaks corresponding to the expected products would confirm the transformation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss
177[M]⁺• (Molecular Ion)-
149[M - N₂]⁺•N₂ (28 Da)
146[M - •OCH₃]⁺•OCH₃ (31 Da)
121[C₇H₅O₂]⁺N₃CH₃ (58 Da)
91[C₆H₅N]⁺•COOCH₃ (59 Da)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Reaction Monitoring and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for studying the photochemical reactions of this compound. The compound possesses a distinct UV absorption spectrum due to the electronic transitions within the aromatic ring and the azide functional group. The photolysis of aryl azides is known to proceed through highly reactive nitrene intermediates, and UV-Vis spectroscopy can be employed to monitor the disappearance of the starting azide and the formation of subsequent products.

The UV spectrum of 4-azidobenzoic acid, a closely related compound, shows a characteristic absorption peak. rsc.org Upon irradiation with UV light (e.g., at 365 nm), the azide group undergoes photodecomposition, leading to the extrusion of N₂ and the formation of a singlet nitrene. This process causes significant changes in the UV-Vis absorption spectrum. The initial absorption band corresponding to the aryl azide decreases in intensity, while new absorption bands corresponding to intermediates and final products, such as azo derivatives, may appear.

By recording UV-Vis spectra at different time intervals during photolysis, the kinetics of the photochemical reaction can be studied. The appearance of isosbestic points in the spectra can indicate a clean conversion of one species to another. This technique is instrumental in elucidating the mechanism of photoreactions and identifying the presence of transient species, although the direct detection of the highly reactive and short-lived nitrene intermediate can be challenging.

X-ray Diffraction for Solid-State Structure Analysis of this compound Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. While the specific crystal structure of this compound is not widely reported, analysis of its derivatives provides critical insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing.

For instance, the crystal structure of a closely related compound, ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, synthesized from ethyl 4-azidobenzoate, has been determined by single-crystal X-ray diffraction. diva-portal.org Such studies on derivatives formed from this compound reactions allow for:

Unambiguous confirmation of product structure: Verifying the connectivity and stereochemistry of reaction products.

Analysis of molecular conformation: Determining the preferred orientation of the ester and other substituent groups relative to the benzene ring.

Investigation of intermolecular forces: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how molecules are arranged in a crystal lattice.

This information is invaluable for understanding structure-property relationships and for rational crystal engineering of materials derived from this compound.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Quantum chemical calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of transient species that are difficult to study experimentally. In the context of this compound, computational methods are essential for elucidating the properties of the highly reactive phenylnitrene intermediate formed upon photolysis or thermolysis.

Theoretical studies on the parent phenyl azide (PhN₃) provide a strong foundation for understanding the behavior of its derivatives. ustc.edu.cndiva-portal.org Quantum chemical calculations, such as those using Density Functional Theory (DFT) or multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF), can be used to:

Model the photodissociation process: Calculations can map the potential energy surfaces of the excited states of the azide, revealing the energetic barriers and pathways leading to N₂ extrusion and nitrene formation. purdue.edu Studies suggest that for phenyl azide, the S₂ state plays a key role in the photodissociation. diva-portal.org

Characterize the nitrene intermediate: The electronic state (singlet or triplet), geometry, and charge distribution of the resulting 4-(methoxycarbonyl)phenylnitrene can be calculated. Phenylnitrenes generally have a triplet ground state, but a low-lying singlet state is readily accessible and is often the initially formed species in photochemical reactions.

Predict reaction pathways: The reactivity of the nitrene intermediate, such as its propensity for ring expansion to a dehydroazepine, insertion into C-H bonds, or dimerization to form an azo compound, can be modeled. These calculations help to rationalize experimentally observed product distributions and predict the feasibility of different reaction channels.

By providing detailed energetic and structural information on short-lived intermediates, quantum chemical calculations complement spectroscopic methods and are indispensable for a complete mechanistic understanding of this compound reactivity.

Transition State Theory in the Kinetic Analysis of Azide Transformations

Transition State Theory (TST) provides a fundamental framework for understanding the rates of chemical reactions, including the thermal decomposition of aryl azides like this compound. TST postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form the products. The rate of the reaction is determined by the concentration of this transition state and the frequency with which it converts to the products.

The thermal transformation of this compound primarily involves the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is a unimolecular reaction, and its kinetics can be effectively analyzed using the Eyring equation, a cornerstone of TST:

k = (κ kBT/h) * e(-ΔG‡/RT)

Where:

k is the rate constant

κ is the transmission coefficient (usually assumed to be 1)

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation can be further broken down into its enthalpic (ΔH‡) and entropic (ΔS‡) components:

ΔG‡ = ΔH‡ - TΔS‡

This relationship allows for the experimental determination of the enthalpy and entropy of activation by measuring the rate constant at various temperatures and constructing an Eyring plot (ln(k/T) vs. 1/T).

For the thermal decomposition of aryl azides, the transition state is envisioned as a structure where the C-N bond is partially broken, and the N-N bond is elongated as the nitrogen molecule begins to depart. The electronic nature of the substituents on the aromatic ring significantly influences the stability of this transition state and, consequently, the reaction rate.

In the case of this compound, the methyl ester group (-COOCH₃) at the para position is an electron-withdrawing group. Such groups tend to destabilize the transition state of this reaction. This is because the decomposition process involves some degree of positive charge buildup on the aryl ring in the transition state. Electron-withdrawing groups would further destabilize this partial positive charge, thus increasing the activation energy and slowing down the reaction rate compared to unsubstituted phenyl azide. This effect is consistent with Hammett plot analyses of related reactions, which show a negative ρ value, indicating that electron-donating groups accelerate the reaction while electron-withdrawing groups retard it. For the thermolysis of aryl-substituted α-azidostyrenes, a ρ value of -0.7 has been reported, supporting this trend.

The activation parameters provide deeper insight into the reaction mechanism. The enthalpy of activation (ΔH‡) is related to the energy barrier of the reaction, reflecting the strength of the bonds being broken and formed. The entropy of activation (ΔS‡) reflects the change in disorder from the reactants to the transition state. For the unimolecular decomposition of aryl azides, a small positive or near-zero entropy of activation is typically expected, as the transition state is not significantly more or less ordered than the reactant molecule.

Representative Kinetic and Thermodynamic Parameters for Aryl Azide Thermolysis

The following interactive table provides representative data for the thermal decomposition of para-substituted phenyl azides to illustrate the influence of substituent electronic effects on the activation parameters. The values for this compound are estimated based on the expected effect of the electron-withdrawing ester group.

Substituent (para)Hammett Constant (σp)Representative ΔH‡ (kcal/mol)Representative ΔS‡ (cal/mol·K)Relative Rate (k/kH) at 150°C (Estimated)
-OCH₃-0.2728 - 32-2 to +2> 1
-CH₃-0.1730 - 34-1 to +3> 1
-H0.0032 - 360 to +41
-Cl0.2334 - 38+1 to +5< 1
-COOCH₃0.4535 - 40+2 to +6< 1
-NO₂0.7836 - 42+3 to +7< 1

Note: The data in this table are representative values compiled from various sources on aryl azide thermolysis and are intended for illustrative purposes. The values for this compound are estimations based on established chemical principles.

Q & A

Q. What are the established synthetic routes for Methyl 4-azidobenzoate, and how can purity be optimized?

this compound is typically synthesized via esterification of 4-azidobenzoic acid with methanol under acidic catalysis. Advanced protocols involve coupling reactions, such as the conversion of an alcohol intermediate (e.g., 13 in ) with 4-azidobenzoic acid using carbodiimide-based coupling reagents (e.g., DCC or EDC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >98% purity, as emphasized in reagent catalogs for analogous compounds . Purity validation should combine HPLC (retention time analysis) and 1H^1H-NMR (absence of residual starting material peaks).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Detection of the azide stretch (~2160 cm1^{-1}) and ester carbonyl (~1705 cm1^{-1}) confirms functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 653.2984 in ) and isotopic patterns.
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 7.6–8.2 ppm for the benzoate ring) and methyl ester protons (δ ~3.9 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing azide group influence the reactivity of this compound in click chemistry?

The azide group facilitates strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction in bioorthogonal labeling. Computational studies () show that the azide’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity with strained cyclooctynes. However, thermal stability must be monitored via differential scanning calorimetry (DSC), as azides can decompose exothermically above 120°C .

Q. What methodological considerations are critical when using this compound in photoaffinity labeling studies?

In photoaffinity probes (e.g., 15 in ), the azide acts as a photolabile crosslinker. Key steps include:

  • UV Irradiation : Optimize wavelength (typically 254–365 nm) and exposure time to avoid protein denaturation.
  • Quenching Controls : Use scavengers like β-mercaptoethanol to minimize nonspecific binding.
  • MS/MS Analysis : Identify crosslinked peptide-azide adducts via fragmentation patterns .

Q. How can conflicting data on azide stability in this compound be resolved?

Discrepancies in thermal stability or reactivity often arise from solvent polarity or trace metal contaminants. For example:

  • Solvent Effects : Azides are more stable in aprotic solvents (e.g., DMF) than protic ones (e.g., MeOH).
  • Metal Chelators : Add EDTA to reaction mixtures to inhibit copper-catalyzed decomposition .
  • Accelerated Aging Studies : Perform kinetic analyses under controlled humidity/temperature to model degradation pathways.

Data Analysis and Experimental Design

Q. How should researchers design experiments to mitigate risks associated with azide handling?

  • Safety Protocols : Use blast shields and remote stirring for large-scale reactions. Monitor azide concentrations via UV-Vis (λ~270 nm) to prevent accumulation.
  • Waste Management : Quench residual azides with sodium nitrite/acid to form non-explosive byproducts .

Q. What strategies improve the reproducibility of this compound-based synthetic workflows?

  • Standardized Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track azide consumption.
  • Batch-to-Batch Consistency : Implement QC/QA protocols (e.g., melting point determination, >98% purity via HPLC) as outlined in reagent catalogs .

Applications in Advanced Research

Q. Can this compound be integrated into green chemistry frameworks?

Yes. highlights its use in solvent-free mechanochemical syntheses. Ball-milling 4-azidobenzoic acid with methyl carbonate derivatives achieves >90% yield, reducing waste compared to traditional esterification .

Q. How does this compound compare to its amino analog in drug delivery systems?

Unlike Methyl 4-aminobenzoate ( ), the azide derivative avoids premature hydrolysis in acidic environments (e.g., stomach pH). This stability enables targeted delivery via pH-responsive nanocarriers, validated via Franz cell diffusion assays.

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